
cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” is a complex organometallic compound It consists of a cyclopenta-1,3-diene ligand, a 1,2,3,4,5-pentafluorobenzene-6-ide ligand, and a titanium(4+) ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cyclopenta-1,3-diene with a titanium(4+) precursor in the presence of 1,2,3,4,5-pentafluorobenzene-6-ide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran or toluene at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors with precise control over temperature and pressure. The starting materials, cyclopenta-1,3-diene and 1,2,3,4,5-pentafluorobenzene-6-ide, are typically obtained from petrochemical sources or synthesized through established organic synthesis routes. The titanium(4+) precursor is often derived from titanium tetrachloride, which is a common industrial chemical.
化学反应分析
Types of Reactions
The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often involving the titanium center.
Substitution: Ligands on the titanium center can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium(5+) or titanium(6+) complexes, while reduction may yield titanium(3+) or titanium(2+) complexes. Substitution reactions can result in a wide range of new organometallic compounds with different ligands.
科学研究应用
The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic reactions, such as polymerization and hydrogenation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Environmental Chemistry: The compound may be used in processes for the removal of pollutants or the conversion of waste materials into useful products.
作用机制
The mechanism by which “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium ion can coordinate with different ligands, facilitating various chemical transformations. The cyclopenta-1,3-diene and 1,2,3,4,5-pentafluorobenzene-6-ide ligands play a crucial role in stabilizing the titanium center and modulating its reactivity.
相似化合物的比较
Similar Compounds
- Cyclopenta-1,3-diene;benzene-6-ide;titanium(4+)
- Cyclopenta-1,3-diene;1,2,3,4,5-tetrachlorobenzene-6-ide;titanium(4+)
- Cyclopenta-1,3-diene;1,2,3,4,5-hexafluorobenzene-6-ide;titanium(4+)
Uniqueness
The uniqueness of “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” lies in the presence of the 1,2,3,4,5-pentafluorobenzene-6-ide ligand, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in catalysis and materials science.
属性
IUPAC Name |
cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBOHAXFGTHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F10Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
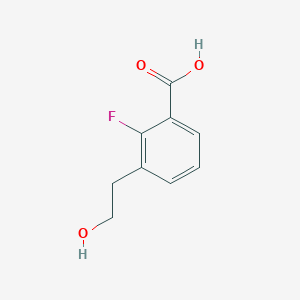
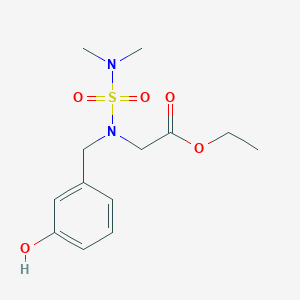
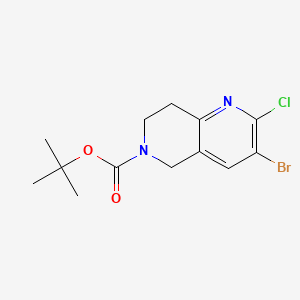
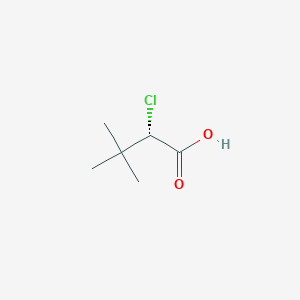

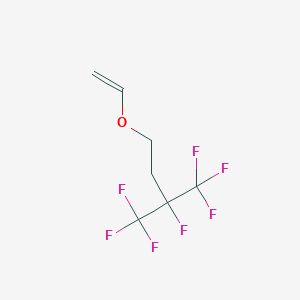



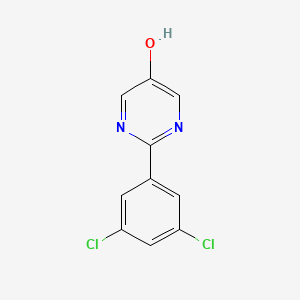
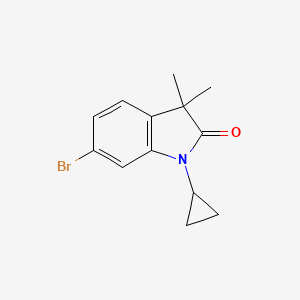
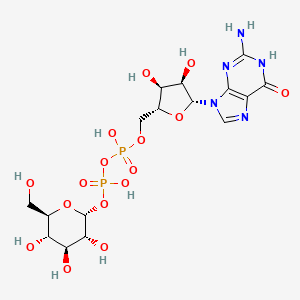
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)

